molecular formula C12H13N3O2 B12527731 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol

Cat. No.: B12527731
M. Wt: 231.25 g/mol
InChI Key: NORGFAHRMPUUES-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol is a compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol typically involves the reaction of 1-ethylpyrazole with appropriate reagents to introduce the hydroxycarbonimidoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenol derivatives .

Mechanism of Action

The mechanism of action of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol stands out due to its unique hydroxycarbonimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol

InChI

InChI=1S/C12H13N3O2/c1-2-15-8-9(7-13-15)12(14-17)10-5-3-4-6-11(10)16/h3-8,16-17H,2H2,1H3/b14-12+

InChI Key

NORGFAHRMPUUES-WYMLVPIESA-N

Isomeric SMILES

CCN1C=C(C=N1)/C(=N\O)/C2=CC=CC=C2O

Canonical SMILES

CCN1C=C(C=N1)C(=NO)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.